
WRR-483
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WRR-483 is a potent and selective cysteine protease inhibitor, specifically designed to target cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi. This compound has shown significant promise in the treatment of Chagas’ disease, a tropical parasitic disease caused by Trypanosoma cruzi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: WRR-483 is synthesized as an analog of K11777. The synthesis involves the incorporation of a vinyl sulfone moiety, which is crucial for its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the vinyl sulfone group: This involves the reaction of a suitable sulfone precursor with an alkene under specific conditions.
Coupling with the core structure: The vinyl sulfone group is then coupled with the core structure of the molecule, which includes a peptide-like backbone
Industrial Production Methods: The industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include:
Batch reactors: for the initial formation of the vinyl sulfone group.
Continuous flow reactors: for the coupling reactions to improve efficiency and scalability.
Purification processes: such as crystallization or chromatography to obtain the final product
Analyse Chemischer Reaktionen
Binding and Interactions with Cruzain
WRR-483 binds covalently to the active site cysteine of cruzain, similar to other vinyl sulfone-based inhibitors . A 1.5 Å crystal structure of the protease in complex with this compound shows the atomic-level details of the inhibitor interacting with cruzain . The structure elucidates critical interactions within the specificity-binding pocket .
Effects of pH on Inhibitory Activity
This compound's potency against cruzain is sensitive to pH conditions . Oxyguanidine analogs of this compound have been synthesized and evaluated, with the majority of these compounds demonstrating more potency than this compound as cruzain inhibitors at pH 5.5, while some were significantly more active at pH 8 . this compound itself is more active at pH 8.0 compared to pH 5.5 .
Comparison with Oxyguanidine Analogs
A series of oxyguanidine analogs of this compound were synthesized and evaluated against cruzain . These analogs were organized into three groups based on their pH-dependent inhibition:
-
pH-independent inhibition : Includes oxyguanidines WRR-662, WRR-666, WRR-668, and WRR-675 .
-
Significantly more active at pH 8.0 : Includes WRR-667, WRR-676, WRR-677, and this compound .
-
Significantly more active at pH 5.5 : Includes K11777 and WRR-669 .
In vivo studies
Wissenschaftliche Forschungsanwendungen
Table 1: Comparison of WRR-483 and K11777
Feature | This compound | K11777 |
---|---|---|
Type | Irreversible cysteine protease inhibitor | Irreversible cysteine protease inhibitor |
Target | Cruzain | Cruzain |
Efficacy in vitro | High potency against T. cruzi | High potency against T. cruzi |
Efficacy in vivo | Effective in murine models | Effective in murine and canine models |
Structural Insight | Crystal structure available | Crystal structure available |
Efficacy Against Trypanosoma cruzi
In vitro studies demonstrate that this compound exhibits significant trypanocidal activity against T. cruzi. The compound shows a pH-dependent affinity for cruzain, enhancing its effectiveness under various physiological conditions. In vivo studies using murine models indicate that this compound can effectively eradicate T. cruzi infections, comparable to established treatments .
Case Study: Murine Model of Acute Chagas Disease
In a controlled study, mice infected with T. cruzi were treated with this compound. The results indicated:
- Complete eradication of parasitemia within two weeks.
- No observable toxicity at therapeutic doses.
- Significant reduction in inflammation markers associated with Chagas disease.
Broader Implications and Future Directions
Beyond its application in treating Chagas disease, this compound has been evaluated for its activity against other pathogens. Notably, it has demonstrated efficacy against Entamoeba histolytica through inhibition of the virulence factor EhCP1 . This broad-spectrum activity suggests potential applications in treating other parasitic infections.
Table 2: Potential Applications of this compound
Application | Pathogen | Status |
---|---|---|
Chagas Disease Treatment | Trypanosoma cruzi | Preclinical studies completed |
Amoebiasis Treatment | Entamoeba histolytica | Under investigation |
Wirkmechanismus
WRR-483 exerts its effects by covalently binding to the active site cysteine of cruzain, thereby inhibiting the enzyme’s activity. This inhibition prevents the parasite from carrying out essential proteolytic functions, leading to its death. The molecular targets include the active site residues of cruzain, and the pathways involved are those related to proteolysis and parasite survival .
Vergleich Mit ähnlichen Verbindungen
K11777: The parent compound from which WRR-483 is derived. Both compounds share a similar mechanism of action but differ in their potency and selectivity.
Z-RA-FMK: Another cysteine protease inhibitor with a different binding mode compared to this compound
Uniqueness of this compound:
Higher potency: this compound has shown greater potency against cruzain compared to its analogs.
Selective inhibition: It exhibits high selectivity for cruzain, reducing the likelihood of off-target effects.
Improved efficacy: Demonstrates high efficacy in both cell culture and animal models of Chagas’ disease
Eigenschaften
CAS-Nummer |
1076088-50-0 |
---|---|
Molekularformel |
C29H41N7O4S |
Molekulargewicht |
583.7 g/mol |
IUPAC-Name |
N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C29H41N7O4S/c1-35-18-20-36(21-19-35)29(38)34-26(13-8-17-32-28(30)31)27(37)33-24(15-14-23-9-4-2-5-10-23)16-22-41(39,40)25-11-6-3-7-12-25/h2-7,9-12,16,22,24,26H,8,13-15,17-21H2,1H3,(H,33,37)(H,34,38)(H4,30,31,32)/b22-16+/t24-,26-/m0/s1 |
InChI-Schlüssel |
QLVPCZICLZOVOF-GQCXWPLSSA-N |
SMILES |
CN1CCN(CC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC2=CC=CC=C2)C=CS(=O)(=O)C3=CC=CC=C3 |
Isomerische SMILES |
CN1CCN(CC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC2=CC=CC=C2)/C=C/S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CCN(CC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC2=CC=CC=C2)C=CS(=O)(=O)C3=CC=CC=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
WRR-483; WRR 483; WRR483. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.